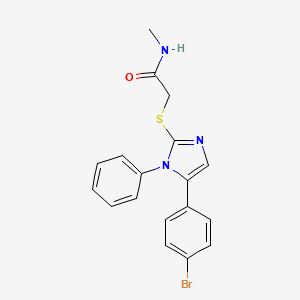![molecular formula C15H17N5O3 B2364591 N-((6-éthoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)méthyl)-2,5-diméthylfuran-3-carboxamide CAS No. 2034326-64-0](/img/structure/B2364591.png)
N-((6-éthoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)méthyl)-2,5-diméthylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.333. The purity is usually 95%.
BenchChem offers high-quality N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Ce composé a montré un potentiel prometteur dans le domaine de la recherche antibactérienne. Une série de dérivés a été synthétisée et évaluée pour son activité antibactérienne in vitro en utilisant la méthode de dilution en micro-bouillon. Certains dérivés ont présenté des activités antibactériennes modérées à bonnes contre les souches de Staphylococcus aureus à Gram positif et de Escherichia coli à Gram négatif .
Activité antitumorale
Les dérivés de ce composé ont été évalués pour leurs propriétés antitumorales. Ils ont démontré des activités antiprolifératives efficaces contre diverses lignées de cellules cancéreuses, notamment A549 (carcinome du poumon), Bewo (choriocarcinome) et MCF-7 (carcinome du sein) .
Conception de médicaments
Le cadre structural de ce composé permet son utilisation dans la conception de médicaments basée sur la structure. Il peut servir d'échafaudage pour développer des inhibiteurs sélectifs pour diverses cibles, telles que la kinase c-Met, qui est impliquée dans la progression du cancer .
Synthèse d'hétérocycles azotés
Les hétérocycles azotés sont essentiels en pharmacie, et ce composé peut être utilisé comme précurseur pour synthétiser une large gamme de composés hétérocycliques azotés ayant des activités physiologiques potentielles .
Développement d'agents antimicrobiens
Compte tenu du besoin urgent de nouveaux agents antimicrobiens, les dérivés de ce composé peuvent être explorés plus avant pour développer de nouveaux agents qui pourraient potentiellement surmonter la résistance microbienne et présenter un large spectre antimicrobien .
Études pharmacologiques
Le composé peut être utilisé dans des études pharmacologiques pour comprendre la relation structure-activité (SAR) des dérivés de triazolopyridazine, ce qui est essentiel pour la conception rationnelle de médicaments plus puissants et plus sélectifs .
Mécanisme D'action
Target of Action
The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is the Cell division protein ZipA . This protein is essential for bacterial cell division and is found in organisms such as Escherichia coli (strain K12) and Shigella flexneri .
Mode of Action
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide interacts with its target, the Cell division protein ZipA, by stabilizing the FtsZ protofilaments . This interaction serves as a cytoplasmic membrane anchor for the Z ring , which is crucial for bacterial cell division.
Biochemical Pathways
It is understood that the compound’s interaction with the cell division protein zipa affects the process of bacterial cell division . The downstream effects of this interaction could potentially disrupt the normal cell division process, leading to the inhibition of bacterial growth.
Pharmacokinetics
Information on absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . Therefore, the impact of these properties on the compound’s bioavailability cannot be accurately determined at this time.
Result of Action
The molecular and cellular effects of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide’s action are primarily related to its interaction with the Cell division protein ZipA. By stabilizing the FtsZ protofilaments and serving as a cytoplasmic membrane anchor for the Z ring , the compound can disrupt the normal process of bacterial cell division, potentially inhibiting bacterial growth.
Analyse Biochimique
Biochemical Properties
Triazole compounds, such as N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been described as anti-inflammatory, hypotensive, hypoglycemic, antipyretic, analgesic, antiasthmatic drugs, and as vasodilators and substrates of NAD glycohydrolase .
Cellular Effects
Triazole compounds have been found to exhibit potent antiproliferative activities against various cell lines .
Molecular Mechanism
Triazole compounds are known to bind to a variety of enzymes and receptors, which could lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Triazole compounds are known for their excellent thermal stability .
Dosage Effects in Animal Models
Triazole compounds have been found to exhibit potent antiproliferative activities against various cell lines .
Metabolic Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors .
Transport and Distribution
Triazole compounds are known to bind to a variety of enzymes and receptors .
Subcellular Localization
Triazole compounds are known to bind to a variety of enzymes and receptors .
Propriétés
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-4-22-14-6-5-12-17-18-13(20(12)19-14)8-16-15(21)11-7-9(2)23-10(11)3/h5-7H,4,8H2,1-3H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLWZOQPPFIIAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=C(OC(=C3)C)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
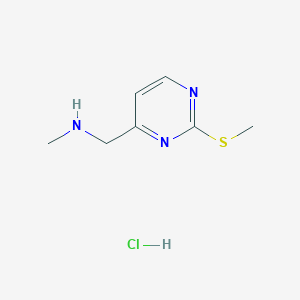

![Tert-butyl 3-[(2-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2364511.png)
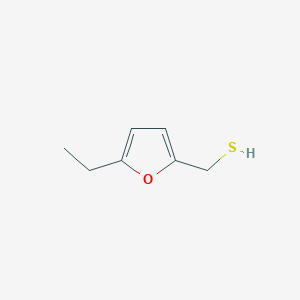

![N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2364516.png)
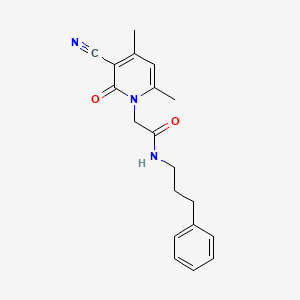
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2364519.png)
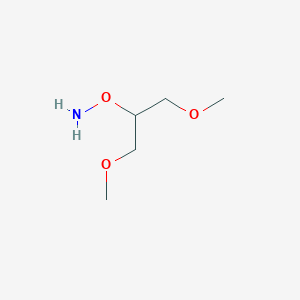
![2-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2364521.png)
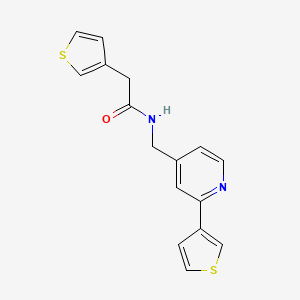
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-(trifluoromethyl)benzoate](/img/structure/B2364523.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2364526.png)
